14-Chloro Daunorubicin

Description

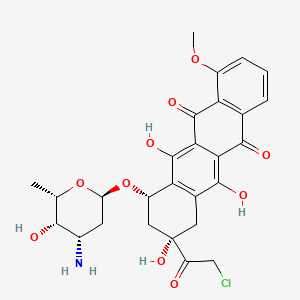

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28ClNO10 |

|---|---|

Molecular Weight |

562 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |

InChI Key |

YPCKPOWJKPVJRQ-TZSSRYMLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Synthesis of 14-Chloro Daunorubicin (B1662515)

The introduction of a chlorine atom at the C-14 position of the Daunorubicin aglycone is a key modification that influences its chemical properties and biological interactions. Two primary strategies have been explored for the synthesis of this compound: precursor-based synthesis and direct halogenation.

Precursor-Based Synthesis Approaches

Precursor-based synthesis offers a controlled method for the introduction of the chloroacetyl group at the C-14 position. A notable approach involves the use of 9-desacetyl-9-formyl-N-trifluoroacetyl daunorubicin as a key intermediate. This method, while primarily documented for the synthesis of radiolabeled daunorubicin analogues, provides a foundational strategy for introducing modifications at the C-13 side chain. google.com

In a representative synthetic scheme, the precursor is first reacted to introduce the desired side chain, which is subsequently converted to the 14-chloro derivative. This multi-step process allows for precise control over the stereochemistry and functional group transformations, which is crucial for the synthesis of complex molecules like anthracyclines.

Halogenation at the C-14 Position of Daunorubicin

Direct halogenation of the parent molecule, Daunorubicin, presents a more direct route to 14-halo derivatives. While the direct chlorination of Daunorubicin is not as extensively documented as bromination, the underlying chemical principles are analogous. The process typically involves the reaction of Daunorubicin hydrochloride with a halogenating agent. For instance, the synthesis of 14-bromo-daunorubicin is achieved by treating Daunorubicin hydrochloride with bromine in a suitable solvent system. google.comgoogle.com

By analogy, the synthesis of 14-Chloro Daunorubicin would involve the use of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, under carefully controlled reaction conditions to favor substitution at the sterically accessible C-14 position. The reaction mechanism proceeds via an enol or enolate intermediate, which then attacks the electrophilic chlorine source.

Table 1: Comparison of Synthetic Strategies for 14-Halo-Daunorubicin Analogues

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Precursor-Based Synthesis | Utilizes a modified Daunorubicin precursor. | High degree of control over stereochemistry and functional groups. | Multi-step process, potentially lower overall yield. |

| Direct Halogenation | Direct reaction of Daunorubicin with a halogenating agent. | Fewer synthetic steps, potentially higher throughput. | Potential for side reactions and lack of regioselectivity. |

Optimization of Synthesis for Research Yields and Purity

Optimizing the synthesis of this compound for research applications necessitates a focus on maximizing yield and ensuring high purity. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reagents, and purification methods.

For direct halogenation, the choice of solvent is critical to manage the solubility of both the Daunorubicin salt and the halogenating agent, while also influencing the reaction kinetics and side-product formation. The reaction temperature must be carefully controlled to prevent degradation of the sensitive anthracycline core.

Purification is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired this compound from unreacted starting material and any side products. The purity of the final compound is paramount for its use in biological and pharmacological research.

Derivatization Techniques for this compound Analogues in Research

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary amino group on the daunosamine (B1196630) sugar is a common target for modification.

Ester and Amide Derivatives Synthesis

The synthesis of ester and amide derivatives of this compound can be achieved by leveraging methodologies developed for other 14-halo-daunorubicin analogues. For instance, benzoic acid ester derivatives of 14-bromodaunorubicin (B1228617) have been synthesized through nucleophilic esterification with the potassium salt of the corresponding benzoic acid, resulting in good yields. researchgate.net A similar approach can be envisioned for this compound.

Amide derivatives can be prepared by coupling carboxylic acids to the amino group of the daunosamine sugar. researchgate.net Activating agents, such as succinimidyl esters, can be used to facilitate the formation of the amide bond under mild conditions. researchgate.net

Amine Derivatives Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of N-derivatives of Daunorubicin and its analogues. nih.govresearchgate.netnih.gov This one-step reaction involves the treatment of the anthracycline with an aldehyde or ketone in the presence of a reducing agent, typically sodium cyanoborohydride. nih.govresearchgate.net

The reaction proceeds through the formation of an intermediate imine or enamine, which is then selectively reduced to the corresponding amine. This method allows for the introduction of a wide variety of substituents at the amino group, enabling the exploration of how these modifications impact the compound's biological properties. nih.gov Research has shown that using an excess of the aldehyde can significantly increase the yield of the N-alkylated product and simplify subsequent purification. nih.govmdpi.com

Table 2: Key Derivatization Reactions of Daunorubicin Analogues

| Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|

| Ester | Nucleophilic Esterification | 14-Halo-Daunorubicin, Carboxylic acid salt |

| Amide | Amide Coupling | Daunorubicin analogue, Activated carboxylic acid |

| Amine | Reductive Amination | Daunorubicin analogue, Aldehyde/Ketone, Sodium cyanoborohydride |

Synthesis of Fluorine-Containing Derivatives for Research

The introduction of fluorine into the daunorubicin molecule is a strategic approach in medicinal chemistry to modulate its biological and physicochemical properties. nih.govresearchgate.net Fluorination can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. Several research endeavors have focused on creating fluorinated analogs of daunorubicin for research purposes.

One approach involves the synthesis of derivatives with a fluorine substituent on the C-9 side chain. nih.gov Examples include the trifluoro-ethyl-hydrazones of daunorubicin. nih.gov These modifications have been explored to create probes for ¹⁹F NMR studies, which can provide insights into the physicochemical and cellular behavior of anthracyclines. nih.gov While these fluorinated derivatives have shown altered cellular uptake kinetics, they have generally exhibited lower activity compared to the parent compound. nih.gov

Another strategy targets the A-ring of the anthracycline structure. For instance, analogs of daunorubicin with a fluorine atom at the C(8) position have been synthesized. nih.gov The synthesis of (8S)-8-fluoro-4-demethoxydaunorubicin and its (8R) epimer has been achieved through multi-step synthetic routes starting from a common intermediate derived from a Diels-Alder cycloaddition. nih.gov These syntheses have revealed that the stereochemistry of the fluorine substituent significantly impacts the cytotoxic properties of the resulting compounds. nih.gov

Furthermore, the synthesis of 14-fluoroanthracyclines has been reported, involving a key fluorination reaction utilizing tetrabutylammonium (B224687) fluoride. researchgate.net The development of these compounds allows for the investigation of the role of the C-14 position in the biological activity of daunorubicin.

The table below summarizes some of the research findings on fluorinated daunorubicin derivatives.

| Derivative Type | Position of Fluorination | Synthetic Approach | Key Research Application/Finding |

| Hydrazone | C-9 side chain | Condensation reaction | ¹⁹F NMR probes for cellular studies nih.gov |

| 4-demethoxydaunorubicin analog | C(8) of ring A | Diels-Alder cycloaddition followed by stereoselective fluorination | Investigating the impact of stereochemistry on cytotoxicity nih.gov |

| 14-fluoroanthracycline | C-14 position | Nucleophilic fluorination | Studying the role of the C-14 position in biological activity researchgate.net |

Radiolabeling Strategies for Research Tracers

Radiolabeled derivatives of daunorubicin are indispensable tools for studying its pharmacokinetics, metabolism, and distribution in biological systems. google.comnih.gov Different radioisotopes have been incorporated into the daunorubicin structure to serve as tracers in various research applications.

The synthesis of daunorubicin labeled with Carbon-14 at the 14-position ([14-¹⁴C]-daunorubicin) provides a crucial tool for metabolic and disposition studies. google.comnih.gov This specific labeling is advantageous as the C-14 position is less likely to be cleaved off during metabolism compared to other positions. The synthesis is achieved by reacting 9-desacetyl-9-formyl-N-trifluoroacetyl daunorubicin with [¹⁴C]-diazomethane. google.com This reaction forms [14-¹⁴C]-N-trifluoroacetyl daunorubicin, from which the protecting group is removed by mild alkaline hydrolysis to yield [14-¹⁴C]-daunorubicin. google.com This radiolabeled compound has been instrumental in comparative studies of the disposition of different anthracyclines. nih.gov

The general synthetic scheme for [14-¹⁴C]-daunorubicin is outlined below:

| Starting Material | Reagent | Intermediate | Final Product |

| 9-desacetyl-9-formyl-N-trifluoroacetyl daunorubicin | [¹⁴C]-diazomethane | [14-¹⁴C]-N-trifluoroacetyl daunorubicin | [14-¹⁴C]-daunorubicin |

Radioiodination offers another avenue for creating daunorubicin-based research tracers, particularly for applications in targeted radionuclide therapy and imaging. nih.gov Various derivatives of daunorubicin have been synthesized and subsequently labeled with iodine isotopes, such as ¹²⁵I. nih.gov

One synthetic strategy involves the nucleophilic esterification of 14-bromodaunorubicin with the potassium salt of a suitable benzoic acid derivative. nih.gov Alternatively, amide derivatives can be prepared by coupling nicotinic or benzoic acids, activated with a succinimidyl group, to the amino group of daunorubicin. nih.gov Amine derivatives have also been obtained through the reductive amination of aromatic aldehydes with daunorubicin hydrochloride. nih.gov

For radioiodination, stannylated ester and amide derivatives serve as precursors. nih.gov The labeling is typically performed using an oxidizing agent like chloramine-T to facilitate the electrophilic substitution of the tin moiety with radioiodine, resulting in high radiolabeling yields (85-95%) for ester and amide derivatives. nih.gov Radioiodination of amine derivatives at the ortho position of activated phenyl rings has also been achieved, albeit with more moderate yields (55-75%). nih.gov

The following table summarizes the different approaches for radioiodination of daunorubicin derivatives:

| Derivative Type | Synthetic Approach for Precursor | Radioiodination Method | Radiolabeling Yield |

| Ester | Nucleophilic esterification of 14-bromodaunorubicin | Electrophilic substitution of stannyl (B1234572) group using chloramine-T | 85-95% nih.gov |

| Amide | Coupling of activated acids to the amino group | Electrophilic substitution of stannyl group using chloramine-T | 85-95% nih.gov |

| Amine | Reductive amination of aromatic aldehydes | Radioiodination at the ortho position of activated phenyl rings | 55-75% nih.gov |

Challenges and Innovations in Chemical Modification of Anthracyclines for Research

The chemical modification of anthracyclines like daunorubicin presents significant challenges due to the complexity and sensitivity of their molecular structure. nih.gov The tetracyclic aglycone, the daunosamine sugar moiety, and various functional groups all offer potential sites for modification, but their reactivity must be carefully controlled to achieve the desired transformation without degrading the core structure.

One of the primary challenges is to improve the therapeutic index of these compounds, which has spurred innovations in their chemical modification. researchgate.net A significant focus of research has been to reduce the cardiotoxicity associated with anthracyclines while maintaining or enhancing their antitumor activity. nih.gov This has led to the development of numerous analogs through modifications at various positions of the anthracycline scaffold. magtechjournal.com

Innovations in this field include the synthesis of derivatives with altered sugar moieties or modifications to the aglycone. nih.govnih.gov For example, small modifications in the aglycone moiety can lead to marked changes in the cytotoxicity of the compounds. nih.govresearchgate.net Additionally, the exploration of the chemical space through the synthesis of a diverse set of anthracycline variants has yielded novel compounds with strong cytotoxicity profiles. nih.govacs.org

Another innovative approach involves the development of liposomal formulations of anthracyclines. researchgate.net While not a direct chemical modification of the drug molecule itself, encapsulation in liposomes alters the pharmacokinetic properties of the drug, leading to an improved therapeutic index. researchgate.net

The conjugation of anthracyclines to other molecules, such as peptides, represents another area of innovation. nih.gov However, this approach also presents challenges, as the conjugation can increase the molecular weight and alter the fragmentation patterns in mass spectrometric analysis, making characterization more complex. nih.gov

Molecular Mechanisms of Action and Interaction with Biological Targets

Reactive Oxygen Species Generation and Oxidative Stress Induction

Mechanisms of Free Radical Formation

A key mechanism of action for anthracyclines, including daunorubicin (B1662515) and its derivatives, is the generation of reactive oxygen species (ROS), which leads to oxidative stress. patsnap.comdrugbank.complos.org The chemical structure of 14-Chloro Daunorubicin, like its parent compound, contains a quinone moiety, which is central to its ability to produce free radicals. patsnap.comwikipedia.org

The process of free radical formation involves the quinone part of the molecule undergoing redox cycling. This process can lead to the formation of ROS, such as superoxide (B77818) anions and hydrogen peroxide patsnap.com. This generation of ROS can occur through enzymatic and non-enzymatic pathways. For instance, electrons can be transferred from cellular reductases to the anthracycline, forming a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion. This cycle can repeat, leading to a continuous production of ROS and significant oxidative stress within the cell researchgate.net. This cascade of reactive molecules can damage a wide array of cellular components patsnap.com.

Role in DNA Damage and Cellular Response

The ROS generated by compounds like daunorubicin are potent agents of cellular damage, with DNA being a primary target. The free radicals can induce various forms of DNA lesions, most notably DNA double-strand breaks (DSBs). nih.govnih.gov These breaks are highly cytotoxic and, if not properly repaired, can trigger programmed cell death (apoptosis).

The cell possesses sophisticated mechanisms to respond to such damage. The presence of DSBs activates a complex signaling cascade known as the DNA Damage Response (DDR). Key proteins in this pathway include kinases like Ataxia–telangiectasia mutated (ATM) nih.gov. Upon sensing a DSB, ATM is activated and phosphorylates a histone variant called H2AX, creating γH2AX foci at the site of the break. These foci serve as platforms to recruit a host of DNA repair proteins that attempt to mend the broken DNA nih.gov. Studies on daunorubicin have shown that it stimulates the ATR-Chk1 pathway, another crucial component of the DDR that responds to DNA damage researchgate.net. The accumulation of extensive, irreparable DNA damage ultimately overwhelms the cell's repair capacity, pushing the cell towards apoptosis patsnap.com.

| Inducing Agent | Primary DNA Lesion | Key Signaling Kinase Activated | Downstream Cellular Event | Ultimate Cell Fate |

|---|---|---|---|---|

| Daunorubicin-generated ROS | Double-Strand Breaks (DSBs) nih.gov | ATM nih.gov, ATR researchgate.net | Phosphorylation of H2AX (γH2AX) nih.gov, Activation of Chk1 researchgate.net | Apoptosis / Programmed Cell Death patsnap.com |

Interaction with Other Cellular Components and Macromolecules

Beyond its interactions with DNA and topoisomerase II, this compound, like other anthracyclines, engages with various other cellular components and macromolecules. The parent compound, daunorubicin, is known to have an affinity for cellular membranes. patsnap.com By integrating into these lipid bilayers, it can disrupt membrane-bound processes, which may affect ion transport and cellular signaling pathways, further contributing to its cytotoxic effects patsnap.com.

Furthermore, anthracyclines can interact with proteins. For example, daunorubicin has been shown to be conjugated to serum albumin for drug delivery purposes, indicating its capacity to bind to macromolecules researchgate.net. The structural modifications at the C-14 position, as seen in this compound, have been noted to enhance cellular uptake nih.govresearchgate.net. This suggests an interaction, direct or indirect, with cellular transport mechanisms embedded within the cell membrane. By facilitating greater intracellular accumulation, this enhanced uptake allows the compound to reach higher concentrations near its various targets, including DNA, topoisomerase II, and the mitochondria where ROS production is prominent.

In-Depth Preclinical Data for this compound Remains Limited

Following a comprehensive review of available scientific literature, it has been determined that specific, detailed preclinical data for the compound this compound is not sufficiently available to construct an article that adheres to the requested in-depth outline.

This compound is a synthetic derivative of the anthracycline antibiotic, daunorubicin. It is structurally modified with a chlorine atom at the 14th position, a change intended to enhance its pharmacological effectiveness compared to its parent compound biosynth.com. The general mechanism of action for this compound is understood to be similar to other anthracyclines, involving intercalation into DNA, disruption of topoisomerase II function, and the generation of free radicals, which collectively inhibit DNA replication and transcription, ultimately leading to cancer cell apoptosis biosynth.com.

However, specific research findings detailing the precise effects of this compound on cellular biology and pharmacodynamics, as required by the user's outline, are not present in the available search results. This includes a lack of specific data on:

Induction of Cell Cycle Arrest: No studies were found that specifically identify the G1, S, or G2/M phase checkpoints affected by this compound or the molecular signaling pathways it modulates to induce cell cycle arrest.

Mechanisms of Programmed Cell Death: While the compound is known to induce apoptosis, specific details on the induction pathways, such as direct evidence of caspase activation or PARP cleavage, are not available biosynth.com.

Autophagy Modulation: There is no available research detailing the induction or modulation of autophagy by this compound in any cell lines, nor its potential interplay with apoptosis.

The detailed experimental data required to populate the requested sections and subsections of the article currently exists for the parent compound, Daunorubicin, but not for its 14-chloro derivative. Due to the strict instruction to focus solely on this compound, it is not possible to generate the requested article without substituting information from a different compound, which would violate the core requirements of the prompt.

Further preclinical research is necessary to elucidate the specific cellular and molecular mechanisms of this compound to the level of detail requested.

Cellular Biology and Pharmacodynamics in Preclinical Models

Cellular Uptake and Intracellular Localization

Detailed information regarding the specific membrane transport mechanisms for 14-Chloro Daunorubicin (B1662515) is not available in the reviewed literature. The cellular uptake of anthracyclines like daunorubicin is known to involve a combination of passive diffusion and carrier-mediated transport. However, the structural modification in 14-Chloro Daunorubicin could influence its affinity for and transport by various membrane proteins. Without specific studies, it is not possible to detail the precise mechanisms governing its entry into cells.

There is a lack of specific data on the subcellular distribution and accumulation of this compound. For the parent compound, daunorubicin, studies have detailed its localization within the nucleus and other cellular compartments. The introduction of the chlorine atom in the 14-Chloro derivative could alter its physicochemical properties, potentially leading to a different pattern of subcellular distribution and accumulation. However, no research was found to substantiate or describe these potential differences.

Influence of C-14 Substitution on Biological Activity

The C-14 position of the Daunorubicin aglycone has been a significant target for chemical modification. Alterations at this site, including the introduction of a chloro group to form this compound, have profound and sometimes paradoxical effects on the molecule's biological profile.

Effects on Topoisomerase II Interaction and Cleavable Complex Formation

Topoisomerase II (topo-II) is a critical nuclear enzyme that manages DNA topology during cellular processes. Anthracyclines exert a significant portion of their cytotoxic effect by acting as topo-II poisons, stabilizing the "cleavable complex" where the DNA is cut, which prevents the re-ligation of the DNA strands and leads to cell death. nih.govnih.gov

Research has revealed a striking finding regarding C-14 substitution: it can completely inhibit the drug's activity against purified topoisomerase II. researchgate.netnih.gov Analogues with side chain substitutions at the C-14 position often fail to induce the formation of topo-II-DNA cleavable complexes. nih.gov In some specific cases, such as with C-14-acyl substituents, the analogue is a prodrug that requires metabolic esterolysis (removal of the acyl group) to yield a metabolite that can then interact with the enzyme. researchgate.netnih.gov This demonstrates that an unmodified or specifically metabolized C-14 position is essential for direct interaction with the topoisomerase II enzyme in a purified system.

Modulation of Cellular Uptake and Cytotoxicity

Table 1: Influence of C-14 Substitution on the Biological Activities of Daunorubicin Analogues

| Feature | Unsubstituted Daunorubicin | C-14 Substituted Analogue | Reference |

|---|---|---|---|

| DNA Intercalation | Strong | Generally Weak to Moderate | researchgate.netnih.gov |

| Topo-II Interaction (Purified) | Active (Induces Cleavable Complex) | Inhibited (Does not form complex) | researchgate.netnih.gov |

| Cellular Uptake | Baseline | Enhanced | researchgate.netnih.gov |

| Overall Cytotoxicity | High | Enhanced | researchgate.netnih.gov |

Role of the Aminosugar Moiety (3'-N Position) Modifications

Effects on DNA Intercalation and Topoisomerase II Targeting

The nature of the substituent at the 3'-N position is a critical determinant of an analogue's ability to intercalate into DNA and target topoisomerase II. researchgate.netnih.gov Depending on the chemical properties of the substituent, modifications at this site can inhibit one or both of these functions. researchgate.netnih.gov For example, studies have classified 3'-N-alkyl analogues into distinct groups: some remain strong intercalators and are cytotoxic, while others become less active and lose their ability to intercalate. nih.gov

Furthermore, modifications at this position can alter the mechanism of DNA damage. While the parent compound, Daunorubicin, induces DNA breaks primarily through the inhibition of topoisomerase II, certain analogues with a modified 3'-N position (such as those with a trisubstituted amidino group) have been shown to induce DNA breaks through a dual mechanism. nih.gov This includes both the inhibition of topoisomerase II and a separate process believed to involve the covalent binding of drug metabolites to DNA. nih.gov This suggests that 3'-N modifications can fundamentally change the drug's mode of interaction with its ultimate cellular targets.

Consequences for Cytotoxic Potency in Preclinical Models

The transformation of the 3'-amino group is a key strategy for altering the cytotoxic activity of Daunorubicin. nih.gov The introduction of various functional groups at this position can lead to entire libraries of compounds with a wide spectrum of potencies. nih.gov Research has shown that these modifications can have significant consequences for the cytotoxic potency observed in preclinical cancer cell models.

The outcome of such modifications is highly dependent on the specific substituent. For instance, certain N-functionalized derivatives have been found to exhibit much greater cytotoxicity compared to the parent Daunorubicin. nih.gov Conversely, other analogues, such as those containing a morpholine or hexamethyleneimine moiety in a trisubstituted amidino group at the C-3' position, have demonstrated lower cytotoxic activity than Daunorubicin in cultured L1210 cells. nih.gov Interestingly, this decrease in cytotoxicity was not found to be related to cellular uptake, indicating that the change in potency was due to altered interactions at the target level. nih.gov These findings underscore that while the 3'-N position is a critical site for modification, the resulting effect on cytotoxicity is not always predictable and requires empirical evaluation for each new analogue. nih.gov

Table 2: Effect of 3'-N Position Modifications on the Cytotoxicity of Daunorubicin Analogues

| 3'-N Modification Type | Effect on DNA Intercalation | Effect on Topo-II Targeting | Resulting Cytotoxic Potency | Reference |

|---|---|---|---|---|

| Primary Amine (Daunorubicin) | Strong | Active | High | nih.gov |

| Certain N-Alkyl/N-Aryl Groups | Variable (Strong to Non-intercalating) | Variable (Active to Inhibited) | Can be significantly higher than Daunorubicin | nih.govnih.gov |

| Trisubstituted Amidino Group | Active | Active (Dual mechanism) | Lower than Daunorubicin | nih.gov |

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogues reveals critical insights into the molecular features governing their anticancer activity. Modifications to the core anthraquinone structure and the application of advanced computational models have been instrumental in elucidating these relationships.

Preclinical Efficacy Studies in in Vitro and in Vivo Cancer Models

In Vitro Cytotoxicity Assessments

Detailed assessments of the in vitro cytotoxicity of 14-Chloro Daunorubicin (B1662515) across a range of cancer cell lines, including those from leukemia, sarcoma, and carcinoma, are not described in the available scientific literature. Consequently, specific data regarding its dose-dependent cytotoxicity and direct comparative studies with daunorubicin and other anthracyclines are absent from public research databases.

No specific studies detailing the cytotoxic effects of 14-Chloro Daunorubicin on various cancer cell lines such as those derived from leukemia, sarcoma, or carcinoma have been identified in the public domain.

Information regarding the dose-dependent cytotoxic profiles of this compound in cell culture is not available in the reviewed literature.

There are no publicly available studies that provide a direct comparison of the in vitro cytotoxicity of this compound with its parent compound, daunorubicin, or other anthracyclines like doxorubicin (B1662922).

In Vivo Antitumor Activity in Murine and Other Animal Models

Similarly, the in vivo antitumor activity of this compound in established murine and other animal models has not been extensively reported. While it is suggested to have potential applications in treating hematological malignancies, concrete data from preclinical in vivo studies are not present in the available literature. biosynth.com

There is a lack of specific data from in vivo studies in murine leukemia models, such as P388 or L1210, to substantiate the efficacy of this compound in treating hematological malignancies.

No research findings detailing the in vivo activity of this compound in solid tumor models, including sarcomas and mammary adenocarcinoma, have been found in the public scientific literature.

Assessment of Tumor Regression and Survival Parameters in Animal Models

Detailed, publicly available preclinical studies quantifying tumor regression and survival parameters in animal models specifically for this compound are limited. Scientific literature extensively covers the parent compound, daunorubicin, in various animal models of leukemia and solid tumors, where it has demonstrated significant antitumor activity. The primary mechanism of action for anthracyclines involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals, which collectively disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells biosynth.com.

The introduction of a chlorine atom at the 14th position in this compound is designed to enhance its pharmacological effectiveness when compared to its parent compound, daunorubicin biosynth.com. Researchers are actively exploring the efficacy and safety profiles of this modified compound in various cancer models, with a particular focus on acute leukemias and other hematological malignancies biosynth.com. The expectation is that this structural modification could lead to improved antitumor activity, which in preclinical animal models would be measured by parameters such as tumor growth inhibition, reduction in tumor volume, and increased survival time of the treated animals compared to control groups. However, specific data from such in vivo studies for this compound, which would allow for the creation of detailed data tables, is not readily found in the current body of published research.

Table 1: Illustrative Data Table for Tumor Regression Studies in Animal Models The following table is a template representing the type of data that would be collected in preclinical in vivo studies. Specific data for this compound is not currently available.

Comparative Preclinical Studies with Parent Compounds and Other Anthracycline Analogues

Comparative preclinical studies are crucial for establishing the therapeutic potential of new drug candidates like this compound relative to existing treatments. Such studies typically involve head-to-head comparisons with the parent compounds, in this case, daunorubicin and the closely related doxorubicin. The goal is to determine if the new analogue offers any advantages, such as increased potency, a broader spectrum of activity, or reduced toxicity.

The modification at the 14-position of the anthracycline structure is a known strategy to modulate the activity and toxicity of these compounds. While direct comparative studies with specific data for this compound are not widely published, the rationale for its synthesis is based on the hypothesis of improved performance over daunorubicin biosynth.com.

In the broader context of anthracycline analogues, comparative studies have shown that even small structural changes can lead to significant differences in biological activity. For instance, doxorubicin, which differs from daunorubicin only by a hydroxyl group at the 14-position, exhibits a broader spectrum of clinical activity, particularly against solid tumors. This highlights the importance of modifications at this specific position.

Preclinical comparisons would typically assess various parameters, including in vitro cytotoxicity against a panel of cancer cell lines and in vivo efficacy in animal models. The data from such studies would allow for a direct comparison of the therapeutic index of this compound with that of its parent compounds.

Table 2: Illustrative Comparative Cytotoxicity in In Vitro Cancer Models The following table is a template representing the type of data that would be collected in preclinical in vitro studies. Specific comparative data for this compound is not currently available.

Mechanisms of Resistance to 14 Chloro Daunorubicin

Intrinsic and Acquired Resistance Mechanisms in Cancer Cells

Cancer cells can exhibit both intrinsic and acquired resistance to daunorubicin (B1662515) and its analogs. Intrinsic resistance is an innate ability of the cancer cells to withstand the effects of the drug, while acquired resistance develops in response to chemotherapy. nih.gov This can occur when a small population of drug-resistant cells survives treatment and proliferates, leading to a relapse where the cancer is no longer responsive to the initial drug. nih.gov

The development of resistance is a complex process that can involve multiple cellular changes. For instance, in acute myeloid leukemia (AML), resistance to daunorubicin can be multifactorial. nih.gov Studies on doxorubicin (B1662922), a closely related anthracycline, have shown that the acquisition of resistance can lead to increased tumorigenic properties in breast cancer cells. archbreastcancer.com

Role of Efflux Pumps in Resistance

A primary mechanism of resistance to many chemotherapy drugs, including anthracyclines, is the increased efflux of the drug from the cancer cell, which is mediated by transporter proteins. This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effects. nih.gov

The ATP-binding cassette (ABC) transporter superfamily plays a crucial role in drug efflux. ebi.ac.uk One of the most well-studied ABC transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene (also known as the MDR1 gene). nih.govmdpi.com Overexpression of P-gp is a common mechanism of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse drugs. nih.govnih.govnih.gov

In AML, increased expression of ABC transporters is a known mechanism of resistance to daunorubicin. nih.gov The overexpression of P-gp and another ABC transporter, multidrug resistance-associated protein 1 (MRP1/ABCC1), can lead to resistance to anthracyclines. nih.govnih.gov The breast cancer resistance protein (BCRP/ABCG2) is another ABC transporter implicated in multidrug resistance. nih.gov In some cases, multiple ABC transporters can be overexpressed in the same cancer cells, further contributing to broad-spectrum drug resistance. nih.gov

The expression of ABC transporter genes is tightly regulated by various molecular mechanisms. For example, the expression of ABCB1 can be dynamically upregulated in response to chemotherapy. In acute myeloid leukemia (AML) cells, exposure to daunorubicin can activate a stress-responsive enhancer that drives ABCB1 expression. nih.gov This dynamic upregulation suggests that resistance can be a rapid adaptation to therapy. nih.gov

Several transcription factors are known to be involved in regulating ABCB1 expression. These include nuclear factor-Y (NF-Y), SP1, EGR1, WT1, HIF1A, CEBPB, and FOXO factors. nih.gov Additionally, microRNAs (miRNAs) have been identified as regulators of ABCB1 expression. mdpi.com For instance, onco-miRs such as miR-451, miR-027a, and miR-27aN are known to regulate the expression of ABCB1. mdpi.com

Significant research efforts have focused on developing strategies to overcome ABC transporter-mediated resistance. These strategies can be broadly categorized as follows:

Pharmacological Inhibition: This involves the use of small molecules that inhibit the function of ABC transporters. bohrium.comnih.gov These inhibitors can be used in combination with chemotherapy to increase the intracellular concentration of the anticancer drug. nih.gov Several generations of P-gp inhibitors have been developed, although clinical success has been limited by toxicity and pharmacokinetic interactions. bohrium.com Some tyrosine kinase inhibitors have also been found to modulate the activity of P-gp and MRP1. oaepublish.com

Gene Silencing: Techniques like RNA interference (RNAi) using small interfering RNAs (siRNAs) or microRNAs (miRNAs) can be used to downregulate the expression of ABC transporter genes. bohrium.combohrium.comoaepublish.com This approach aims to reduce the amount of the efflux pump protein in the cancer cell membrane.

Nanoparticle-Based Drug Delivery: Encapsulating chemotherapeutic drugs within nanoparticles is a promising strategy to bypass efflux pumps. bohrium.comnih.govbohrium.comoaepublish.com Nanoparticles can be designed to release the drug inside the cancer cell, thereby avoiding efflux by ABC transporters.

Exploiting Collateral Sensitivity: This strategy involves using agents that are more toxic to multidrug-resistant cells than to their drug-sensitive counterparts. oaepublish.com

Table 1: Research Strategies to Overcome ABC Transporter-Mediated Resistance

| Strategy | Description | Key Molecules/Methods |

|---|---|---|

| Pharmacological Inhibition | Use of small molecules to block the function of ABC transporters. | P-gp inhibitors (e.g., verapamil, cyclosporine A), Tyrosine kinase inhibitors |

| Gene Silencing | Downregulation of ABC transporter gene expression. | RNA interference (siRNA, miRNA) |

| Nanoparticle Drug Delivery | Encapsulation of drugs to bypass efflux pumps. | Polymeric nanoparticles, Liposomes, Micelles |

| Collateral Sensitivity | Use of agents that are selectively toxic to resistant cells. | Verapamil, Cytosine arabinoside, Gemcitabine |

Alterations in DNA Topoisomerase II Activity or Expression

DNA topoisomerase II is a key enzyme involved in DNA replication and a primary target of anthracyclines like daunorubicin. nih.gov These drugs stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. nih.govnih.gov

A significant mechanism of resistance to anthracyclines involves alterations in topoisomerase II. Cancer cells can develop resistance by decreasing the expression or activity of this enzyme. nih.govnih.govnih.gov Reduced levels of topoisomerase II mean there are fewer targets for the drug to act upon, leading to decreased drug efficacy. nih.gov Studies have shown that daunorubicin-resistant cell lines can exhibit both overexpression of P-glycoprotein and decreased topoisomerase II activity, indicating that multiple resistance mechanisms can coexist in the same cell. nih.gov

Deficiencies in Apoptotic Signaling Pathways (e.g., p53 gene mutations)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic drugs, including anthracyclines, exert their effects by inducing apoptosis. nih.gov Deficiencies in the signaling pathways that control apoptosis can therefore lead to drug resistance.

The tumor suppressor protein p53 plays a central role in regulating apoptosis in response to DNA damage. nih.gov Mutations in the TP53 gene, which encodes p53, are common in human cancers and are frequently associated with resistance to chemotherapy. nih.govnih.gov A mutated or non-functional p53 protein can fail to initiate the apoptotic cascade in response to drug-induced DNA damage, allowing the cancer cell to survive and proliferate. nih.govresearchgate.net

In AML, mutations in the p53 gene are a known mechanism of resistance to daunorubicin. nih.gov While loss of p53 function has been linked to chemoresistance, the relationship is not always straightforward, and the resistance profiles can be heterogeneous even among cells with similar p53 mutations. biorxiv.org

Cross-Resistance Patterns with Other Chemotherapeutic Agents in Preclinical Models

Cross-resistance, a phenomenon where cancer cells develop resistance to a range of structurally and mechanistically different anticancer drugs after exposure to a single agent, poses a significant challenge in oncology. This resistance is often mediated by a variety of cellular mechanisms, with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), being a predominant factor. nih.gov These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic efficacy. nih.gov

While direct preclinical studies detailing the specific cross-resistance patterns of 14-Chloro Daunorubicin are not extensively available in the public domain, valuable insights can be gleaned from research on its parent compound, daunorubicin, and the closely related anthracycline, doxorubicin. The primary mechanism of resistance to these agents in many cancer cell lines is the overexpression of P-glycoprotein. nih.govmdpi.com Given that this compound is also a substrate for P-glycoprotein, it is highly probable that it would be implicated in similar cross-resistance profiles. drugbank.com

Preclinical models using various cancer cell lines have demonstrated that resistance to one anthracycline often confers resistance to others, as well as to other classes of chemotherapeutic drugs that are P-gp substrates.

For example, in preclinical studies, Hodgkin lymphoma cells made resistant to doxorubicin (Adriamycin) also exhibited reduced sensitivity to a range of other chemotherapy agents. mdpi.com This cross-resistance is detailed in the table below.

Table 1: Cross-resistance pattern of doxorubicin-resistant Hodgkin lymphoma cells.

| Chemotherapeutic Agent | Fold Resistance in KM-H2dx cells | Fold Resistance in HDLM-2dx cells |

|---|---|---|

| Vinblastine | 15.6 | 12.5 |

| Bendamustine | 6.3 | 4.2 |

| Cisplatin | 3.1 | 2.1 |

| Dacarbazine | 2.8 | 2.5 |

| Gemcitabine | 4.2 | 3.3 |

| Brentuximab vedotin | 5.0 | No intrinsic resistance |

Data derived from studies on doxorubicin-resistant Hodgkin lymphoma cell lines (KM-H2dx and HDLM-2dx) compared to their sensitive parental lines. mdpi.com

Similarly, leukemic cell lines with acquired resistance to daunorubicin and vincristine, which also express high levels of P-glycoprotein, have shown cross-resistance to nucleoside analogues like cladribine (B1669150) and cytosine arabinoside. nih.gov This suggests that the upregulation of P-gp can lead to a broad spectrum of drug resistance.

The development of resistance in HeLa and K562 cell lines to doxorubicin has also been established, with K562 cells demonstrating a significant 32-fold increase in resistance. nih.gov This high level of resistance is often associated with broad cross-resistance to other agents.

The following table summarizes the cross-resistance observed in a daunorubicin-resistant human leukemia cell line.

Table 2: Cross-resistance profile of a Daunorubicin-resistant human leukemia cell line (K562/D1-9).

| Drug | Resistance Factor |

|---|---|

| Daunorubicin | 28 |

| Doxorubicin | Data not specified, but resistance observed |

| Vincristine | Data not specified, but resistance observed |

| VP-16 (Etoposide) | Data not specified, but resistance observed |

This cell line demonstrated overexpression of P-glycoprotein and decreased topoisomerase II activity as mechanisms of resistance.

Given that this compound is a substrate of P-glycoprotein, it is logical to infer that cancer cells developing resistance to this agent via P-gp overexpression would likely exhibit cross-resistance to other P-gp substrates, including:

Other Anthracyclines: Doxorubicin, Daunorubicin

Vinca Alkaloids: Vincristine, Vinblastine mdpi.com

Taxanes: Paclitaxel

Other Agents: Etoposide, Teniposide

Conversely, it is plausible that tumors already resistant to these agents due to P-gp overexpression would show diminished sensitivity to this compound. The cooperative nature of P-glycoprotein's transport mechanism, where the binding of one substrate can influence the transport of another, further supports the likelihood of extensive cross-resistance among its substrates. nih.gov

Drug Delivery Systems and Prodrug Strategies for Enhanced Research Efficacy

Liposomal Formulations for Targeted Delivery

Preparation and Characterization of Liposomal 14-Chloro Daunorubicin (B1662515) in Research

No specific data is available in the reviewed literature regarding the preparation and characterization of liposomes containing 14-Chloro Daunorubicin. General methods for preparing liposomes with other anthracyclines like Doxorubicin (B1662922) involve techniques such as thin-film hydration, sonication, and extrusion to create vesicles of a desired size and lamellarity. nih.govresearchgate.netnih.gov Characterization typically includes determining particle size, zeta potential, encapsulation efficiency, and drug release kinetics. researchgate.net

Enhanced Tumor Localization through EPR Effect in Preclinical Models

There are no specific preclinical studies found that demonstrate the enhanced tumor localization of liposomal this compound via the Enhanced Permeability and Retention (EPR) effect. The EPR effect is a well-established principle where nanoparticles, such as liposomes, preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.govnih.govthno.org This has been shown for other liposomal drugs in various cancer models. mdpi.com

Overcoming Multidrug Resistance through Liposomal Encapsulation

Research specifically detailing the use of liposomal this compound to overcome multidrug resistance is not present in the available literature. Liposomal formulations of other anthracyclines, such as Daunorubicin, have been shown to be effective in bypassing P-glycoprotein mediated drug efflux, a common mechanism of multidrug resistance in cancer cells. nih.govmagtechjournal.com

Polymer Conjugates for Controlled Release and Targeting

Synthesis of this compound-Polymer Conjugates

No published studies were identified describing the synthesis of polymer conjugates specifically with this compound. The synthesis of polymer-drug conjugates typically involves covalently linking the drug to a polymer backbone, such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) or polyethylene (B3416737) glycol (PEG), often via a linker that is stable in circulation but cleavable at the tumor site. nih.govnih.gov

In Vitro and In Vivo Evaluation of Conjugate Efficacy

In the absence of synthesized this compound-polymer conjugates, no in vitro or in vivo evaluation data is available. Such evaluations for other polymer-drug conjugates typically involve cytotoxicity assays on cancer cell lines, and in vivo studies in animal models to assess pharmacokinetics, tumor accumulation, and therapeutic efficacy. nih.govmdpi.com

Receptor-Targeted Delivery Systems (e.g., Folate Receptor-Targeted Liposomes)

Receptor-targeted delivery is a strategy designed to increase the specificity of anticancer drugs by exploiting the fact that certain receptors are more abundant on cancer cells than on healthy cells. By attaching ligands—molecules that bind to these specific receptors—to drug carriers, the therapeutic agent can be directed primarily to the tumor.

A key target is the folate receptor (FR), which is often overexpressed in a wide range of cancers, including those of the ovary, lung, and breast, but has limited presence in normal tissues. nih.gov This makes it a valuable target for cancer-specific drug delivery systems. nih.gov

Liposomes are microscopic, spherical vesicles made of a lipid bilayer that can encapsulate drugs. Their biocompatibility and the ease with which their surface can be modified make them excellent vehicles for targeted delivery. nih.gov When conjugated with folate, these liposomes are preferentially taken up by cancer cells that overexpress the folate receptor through a process called receptor-mediated endocytosis. nih.gov

While specific research on folate-targeted liposomes for this compound is not widely published, the principle has been demonstrated with its parent compound, daunorubicin. In a study using FR-expressing cancer cells, folate-targeted liposomal daunorubicin (f-L-DNR) showed significantly higher cellular uptake compared to non-targeted liposomes. nih.gov For instance, uptake was 9.4-fold higher in KB oral carcinoma cells and a remarkable 4,600-fold higher in KG-1 human acute myelogenous leukemia cells. nih.gov Consequently, the cytotoxicity of f-L-DNR was 18 times greater in KB cells and 49 times greater in another FR-expressing cell line than the non-targeted version. nih.gov These findings suggest that a similar strategy could enhance the research efficacy of this compound by concentrating the compound at the tumor site. nih.gov

Below is a table summarizing the enhanced uptake and cytotoxicity of folate-receptor targeted liposomal daunorubicin in different cell lines from the study.

| Cell Line | Receptor Status | Uptake Increase (f-L-DNR vs. L-DNR) | Cytotoxicity Increase (f-L-DNR vs. L-DNR) |

| KB oral carcinoma | FR-expressing | 9.4-fold | 18-fold |

| CHO-FR-beta | FR-expressing | 40-fold | 49-fold |

| KG-1 human acute myelogenous leukemia | FR-expressing | 4,600-fold | Not specified |

| Data sourced from a study on folate receptor-mediated delivery of liposomal daunorubicin. nih.gov |

Prodrug Approaches for Improved Pharmacokinetic Profiles or Specificity in Research Models

A prodrug is an inactive or less active version of a drug that is converted into its active form within the body, often at a specific target site. nih.gov This approach can address issues like poor water solubility, instability, and lack of specificity. mdpi.com For anthracyclines, modifications are often made at the C-14 position or the amino sugar group to alter the drug's properties. mdpi.comresearchgate.net

One strategy is to create prodrugs that are activated by conditions specific to the tumor microenvironment. For example, a prodrug can be designed with a linker that is cleaved by enzymes, such as β-glucuronidase, which are abundant in tumor tissues. Daunorubicin glucuronide is one such prodrug; the glucuronide moiety is cleaved by β-glucuronidase to release the active daunorubicin. creative-biolabs.com This targeted activation enhances the drug's concentration at the tumor site, improving its therapeutic index in research models. creative-biolabs.com

Another approach involves creating prodrugs that bind to endogenous proteins like albumin. nih.gov This can extend the drug's plasma half-life, leading to a more favorable pharmacokinetic profile. nih.gov For instance, a doxorubicin prodrug designed to bind albumin showed improved safety and significant antitumor effects in preclinical models. nih.gov While not specific to this compound, this demonstrates a viable strategy for its future investigation.

The development of prodrugs for this compound could provide researchers with a powerful tool to investigate its anticancer potential with greater control over its delivery and activation, potentially leading to more effective research outcomes. mdpi.combiosynth.com

Future Directions and Emerging Research Areas

Development of Novel 14-Chloro Daunorubicin (B1662515) Analogues with Modified Properties

The development of novel analogues of anthracyclines like daunorubicin is a key strategy to enhance anti-tumor activity and overcome limitations such as drug resistance and cardiotoxicity. nih.govacs.org Research into daunorubicin analogues provides a direct blueprint for the future development of 14-Chloro Daunorubicin derivatives. The primary goals are to create compounds with increased potency, better ability to circumvent drug efflux pumps like P-glycoprotein (P-gp), and potentially reduced side effects. nih.govnih.gov

Key structural modification strategies that could be applied to this compound include:

Sugar Moiety Modifications : Alterations to the daunosamine (B1196630) sugar are a promising approach. Research has shown that modifying the amino group on the sugar can help the molecule evade recognition and efflux by P-gp, a major mechanism of multidrug resistance. nih.gov For example, transforming the amino group into an azido (B1232118) or triazole group has been shown to reduce P-gp binding and increase intracellular drug concentration in resistant cells. nih.gov

Aglycone Modifications : Changes to the tetracyclic ring structure (aglycone) can also modulate activity. While changes in the sugar side chain are often more compatible with retaining anti-tumor efficacy, modifications to the aglycone, such as altering its electronic character, have been suggested to potentially reduce cardiotoxicity. nih.gov Synthetic approaches have been developed to create novel 9-acyl substituents on the daunorubicin scaffold, although these particular C-alkylated analogues showed reduced activity against P388 leukemia. nih.gov

N-Functionalization : The amino group of the sugar moiety is a critical site for modification that can significantly alter cytotoxic activity. mdpi.comnih.gov Reductive amination is a reliable method used to create entire libraries of N-functionalized daunorubicin derivatives from various aldehydes, some of which have demonstrated cytotoxicity hundreds of times more potent than the parent compound. mdpi.comresearchgate.net

These synthetic strategies aim to improve the structure-activity relationship (SAR), balancing features like lipophilicity and ionic characteristics to optimize efficacy. nih.gov The table below summarizes key findings from research on daunorubicin analogues that inform potential modifications for this compound.

| Modification Strategy | Target Property | Research Finding | Potential for this compound |

| Sugar Moiety Modification (e.g., Azido group) | Overcoming Drug Resistance | Averts P-glycoprotein binding and efflux, increasing intracellular concentration in resistant cells. nih.gov | High potential to create analogues effective against multidrug-resistant cancers. |

| Aglycone Electronic Character Alteration | Reducing Cardiotoxicity | Suggestive evidence that altered electronic character may be associated with improved cardiotoxicity profiles. nih.gov | Could lead to safer this compound derivatives with a better therapeutic window. |

| N-Functionalization (Reductive Amination) | Enhancing Cytotoxicity | Can produce derivatives with significantly increased potency and affinity for DNA. mdpi.comresearchgate.net | A powerful method to generate a library of highly potent this compound analogues. |

| 9-Acyl Substituent Modification | Modulating Activity | C-alkylation at the 9-position resulted in analogues that were less active than the parent compound in P388 leukemia models. nih.gov | This position may be less favorable for modification compared to the sugar moiety. |

Combination Strategies with Other Therapeutic Modalities in Preclinical Settings

To enhance the therapeutic efficacy of anthracyclines and combat drug resistance, researchers are actively investigating combination strategies in preclinical models. The standard "3 + 7" regimen for Acute Myeloid Leukemia (AML), which combines daunorubicin with cytarabine (B982), exemplifies the long-standing success of this approach. biorxiv.org Future research on this compound will likely explore its synergistic potential with a range of other therapeutic agents.

Emerging preclinical combination strategies include:

Targeted Therapies : Combining this compound with drugs that target specific molecular pathways in cancer cells is a promising avenue. For instance, venetoclax, a BCL-2 inhibitor, has shown high efficacy when combined with daunorubicin and cytarabine in newly diagnosed AML. nih.govnih.gov Such combinations can attack cancer cells on multiple fronts, potentially leading to deeper and more durable responses.

Modulators of Drug Resistance : Co-administration with agents that inhibit drug efflux pumps or other resistance mechanisms could restore sensitivity to this compound in refractory tumors.

Agents Targeting the Tumor Microenvironment : The interaction between cancer cells and the surrounding bone marrow stroma can confer drug resistance. researchgate.net Preclinical platforms that co-culture AML cells with osteoblasts are being used to identify drugs that can overcome this microenvironment-mediated resistance when used in combination with agents like daunorubicin. researchgate.net

The rationale for these combinations is often to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. Preclinical studies systematically evaluate various drug pairings to identify synergistic, additive, or antagonistic interactions across different cancer cell lines. biorxiv.org For example, studies have shown that newer agents like ABT-199 (venetoclax) exhibit synergistic interactions with a wide range of other anti-cancer drugs. biorxiv.org

Advanced Imaging Techniques for Tracking this compound in Research Models

Understanding where a drug goes within a cell and how it interacts with its targets is crucial for optimizing its design and application. Daunorubicin is naturally fluorescent, a property that has been exploited to study its intracellular distribution using techniques like laser scanning and confocal microscopy. nih.gov These methods have shown that in multidrug-resistant cells, daunorubicin localizes to both the plasma membrane and intracellular compartments. nih.gov

Future research on this compound will leverage more advanced and higher-resolution imaging techniques to provide unprecedented detail on its subcellular dynamics. nih.gov

Super-Resolution Microscopy (SRM) : Techniques such as STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of conventional optical microscopes. nih.gov These methods can achieve spatial resolutions down to the nanoscale (~1-50 nm), making it possible to visualize the interaction of individual this compound molecules with subcellular structures like DNA, nuclear pores, and mitochondria. nih.gov

Novel Fluorescent Probes : While this compound possesses intrinsic fluorescence, its properties may not be ideal for all imaging applications (e.g., spectral overlap with other probes). nih.gov Therefore, researchers are developing new, highly specific fluorescent probes for live-cell imaging. wiley.comchemrxiv.org This could involve creating derivatives of this compound conjugated to advanced fluorophores, such as silicon rhodamine (SiR) dyes, which are cell-permeable, bright, and suitable for super-resolution imaging. wiley.com

Label-Free Imaging : Methods like Stimulated Raman Scattering (SRS) microscopy offer high-resolution imaging without the need for fluorescent labels, relying instead on the intrinsic vibrational properties of molecules. nih.gov This could allow for tracking this compound in tissues and cells in a less perturbative manner. nih.gov

These advanced imaging technologies will be instrumental in answering key research questions, such as visualizing the drug's entry into the cell, its transport to the nucleus, its binding to chromatin, and its potential off-target effects in real-time and in living cells. nih.gov

| Imaging Technique | Resolution | Key Advantage for this compound Research |

| Confocal Microscopy | ~200 nm | Standard method to determine general intracellular and plasma membrane localization. nih.gov |

| STED Microscopy | ~30-50 nm | Enables nanoscale visualization of drug clusters in specific subcellular structures like the nuclear envelope or mitochondria. nih.gov |

| PALM/STORM | ~10-30 nm | Allows for single-molecule localization, potentially tracking individual this compound molecules interacting with DNA. nih.gov |

| Live-Cell Imaging with Novel Probes | Variable | Enables dynamic tracking of drug uptake, distribution, and efflux in living cells over time. wiley.com |

Integration of Omics Technologies in Understanding Cellular Responses to this compound

The cellular response to a drug like this compound is a complex process involving changes across the genome, transcriptome, proteome, and metabolome. "Omics" technologies provide a global, high-throughput view of these changes, offering deep insights into the drug's mechanism of action, pathways of resistance, and off-target effects. lcms.cz

Future research will increasingly integrate multi-omics approaches to build a comprehensive picture of how cells respond to this compound.

Transcriptomics : Analyzing changes in messenger RNA (mRNA) expression following drug treatment can reveal which genes and signaling pathways are activated or suppressed. This can help identify the molecular mechanisms underlying the drug's cytotoxic effects and potential resistance pathways. nih.gov

Proteomics : Quantitative proteomics can identify and quantify thousands of proteins, revealing how this compound treatment alters the cellular protein landscape. This can uncover changes in protein expression involved in drug metabolism, DNA repair, apoptosis, and other critical processes. For example, proteomic analysis helped identify 26 proteins with significantly altered expression when doxorubicin (B1662922) was combined with vitamin C in a breast cancer cell line. documentsdelivered.com

Metabolomics : This approach profiles the small-molecule metabolites within a cell. As cancer cells often exhibit reprogrammed metabolism, understanding how this compound affects metabolic pathways (like glycolysis and mitochondrial respiration) can uncover new therapeutic vulnerabilities. lcms.cz Combining cellular bioenergetic measurements with LC/MS-based metabolomics can reveal metabolic adaptations in drug-treated cancer cells. lcms.cz

Multi-Omics Integration : The true power of these technologies lies in their integration. For example, combining transcriptomic and metabolomic data can link changes in gene expression directly to alterations in metabolic pathways, providing a more complete and functional understanding of the drug's impact. nih.gov This multi-technique, cellular-to-molecular workflow can be used to uncover mechanisms of action and off-target effects of drug compounds. lcms.cz

By applying these powerful technologies, researchers can move beyond a single-target view of drug action to a systems-level understanding, which is essential for developing more effective and personalized cancer therapies based on this compound and its future analogues.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 14-Chloro Daunorubicin exerts its cytotoxic effects?

- This compound, like its parent compound daunorubicin, intercalates into DNA, inhibiting replication and transcription. The chloro substitution at position 14 may enhance DNA-binding affinity or alter interaction with topoisomerase II, a key enzyme in DNA repair. Methodologically, researchers can assess these mechanisms via:

- DNA intercalation assays (e.g., fluorescence quenching or ethidium bromide displacement) .

- Topoisomerase II inhibition assays (e.g., gel electrophoresis to visualize DNA relaxation) .

- Comparative studies with unmodified daunorubicin to evaluate structural-activity relationships .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

- Synthesis typically involves chlorination of daunorubicin at the C-14 position. Key steps include protecting reactive hydroxyl groups and using chlorinating agents (e.g., SOCl₂). Purity is confirmed via:

- High-Performance Liquid Chromatography (HPLC) for separation and quantification .

- Mass Spectrometry (MS) to verify molecular weight (14 amu higher than daunorubicin) and detect impurities .

- Nuclear Magnetic Resonance (NMR) to validate structural modifications .

Q. What in vitro models are suitable for evaluating this compound’s efficacy?

- Standard preclinical models include:

- Leukemia cell lines (e.g., HL-60, K562) due to daunorubicin’s clinical use in AML .

- 3D tumor spheroids to mimic solid tumor microenvironments.

- Combination studies with other chemotherapeutics (e.g., cytarabine) to assess synergy .

Advanced Research Questions

Q. How does the chloro substitution at position 14 influence DNA binding kinetics compared to daunorubicin?

- The neighbor exclusion model (McGhee & Von Hippel) can quantify binding constants (K) and exclusion parameters (n). Researchers should:

- Perform fluorescence titration assays with calf thymus DNA or synthetic oligonucleotides .

- Compare ionic strength effects (e.g., varying NaCl concentrations) to assess electrostatic contributions .

- Use circular dichroism (CD) to study conformational changes in DNA upon binding .

Q. What experimental strategies resolve contradictions in dose-response data across preclinical studies?

- Contradictions may arise due to variations in cell type, genetic mutations, or dosing schedules. Mitigation approaches include:

- Subgroup analysis based on molecular profiles (e.g., FLT3-ITD or NPM1 mutations) .

- Meta-analysis of pooled data from multiple studies, using hazard ratios (HR) and confidence intervals (CI) to quantify effects .

- Mechanistic studies (e.g., RNA sequencing) to identify pathways differentially affected by this compound .

Q. How can hybrid compounds of this compound be designed to improve targeting or reduce toxicity?

- Hybridization strategies include:

- Covalent conjugation with polyamines or nanoparticles to enhance cellular uptake .

- Click chemistry to generate dimers (e.g., triazole-linked derivatives) for increased DNA affinity .

- In vivo pharmacokinetic studies to compare tissue distribution and toxicity profiles against the parent compound .

Q. What methods validate the enantioselective binding of this compound to DNA conformations?

- Enantiomers can be separated via chiral chromatography and tested using:

- X-ray crystallography or NMR to resolve binding modes to B-DNA or Z-DNA .

- Gel mobility shift assays to assess DNA conformational changes induced by each enantiomer .

Q. How do signaling pathways (e.g., sphingomyelin-ceramide or JNK) modulate resistance to this compound?

- Resistance mechanisms can be probed via:

- Knockout/knockdown models (e.g., CRISPR-Cas9 targeting sphingomyelinase) .

- Western blotting to quantify stress-activated kinases (e.g., JNK, p38) .

- Flow cytometry to measure apoptosis in cells treated with pathway inhibitors (e.g., ceramide analogs) .

Methodological Considerations

- Data Analysis : Use Cox proportional hazards models for survival data and ANOVA for dose-response studies .

- Reproducibility : Follow guidelines for experimental documentation (e.g., Beilstein Journal’s protocols for compound characterization) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.